1,1-Dibromo-2,2-dimethylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

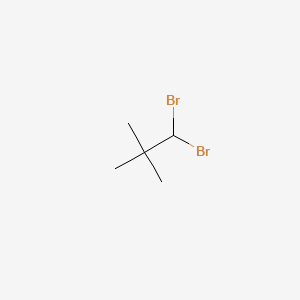

1,1-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound .

Preparation Methods

1,1-Dibromo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethylpropane (neopentane) using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:

C5H12+Br2→C5H10Br2+H2Br

In industrial settings, the production of this compound may involve more efficient and scalable methods, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1-Dibromo-2,2-dimethylpropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction .

Scientific Research Applications

1,1-Dibromo-2,2-dimethylpropane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is utilized in the preparation of polymers and other advanced materials.

Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.

Chemical Biology: The compound is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2,2-dimethylpropane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. For example, in substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the loss of hydrogen bromide .

Comparison with Similar Compounds

1,1-Dibromo-2,2-dimethylpropane can be compared with other similar compounds such as:

1,1-Dichloro-2,2-dimethylpropane: Similar in structure but contains chlorine atoms instead of bromine.

1,1-Diiodo-2,2-dimethylpropane: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.

1,1-Dibromo-2,2-dimethylbutane: A longer carbon chain but similar bromine substitution pattern.

The uniqueness of this compound lies in its specific reactivity and the ease with which it can be transformed into various useful intermediates .

Biological Activity

Chemical Structure and Properties

1,1-Dibromo-2,2-dimethylpropane has the molecular formula C5H10Br2 and features a branched structure with two bromine atoms attached to the first carbon of a dimethyl-substituted propane backbone. The structure can be represented as follows:

Physical Properties

- Molecular Weight : 227.94 g/mol

- Boiling Point : Approximately 150 °C

- Density : 1.57 g/cm³

Toxicological Studies

While specific studies on This compound are scarce, its toxicity can be inferred from related organobromine compounds. Organobromines are known to exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that halogenated compounds can possess antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme function.

- Neurotoxicity : Certain organobromines have been linked to neurotoxic effects in animal models, raising concerns about their potential impact on human health.

Case Studies

- Environmental Impact :

- Synthesis and Reactivity :

- Comparative Toxicology :

Summary of Findings

| Property/Study | Details |

|---|---|

| Molecular Formula | C5H10Br2 |

| Boiling Point | ~150 °C |

| Toxicological Studies | Limited data; potential neurotoxic effects |

| Antimicrobial Activity | Possible due to membrane disruption |

| Environmental Impact | Persistence and bioaccumulation concerns |

Properties

CAS No. |

2443-91-6 |

|---|---|

Molecular Formula |

C5H10Br2 |

Molecular Weight |

229.94 g/mol |

IUPAC Name |

1,1-dibromo-2,2-dimethylpropane |

InChI |

InChI=1S/C5H10Br2/c1-5(2,3)4(6)7/h4H,1-3H3 |

InChI Key |

BQZKNPPVHYOJLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.